2-(2-Iodooxazol-4-yl)acetonitrile
Description
Properties
Molecular Formula |
C5H3IN2O |
|---|---|
Molecular Weight |
233.99 g/mol |
IUPAC Name |
2-(2-iodo-1,3-oxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C5H3IN2O/c6-5-8-4(1-2-7)3-9-5/h3H,1H2 |
InChI Key |
QHPVJULXAKJLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)I)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodooxazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodooxazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(2-Iodooxazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-Iodooxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target. The oxazole ring and the iodine atom play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of nitrile-functionalized heterocycles. Below is a comparative analysis with key analogs:
Key Observations :
- Electronic Effects : The iodine atom in this compound increases polarizability compared to chlorine or methyl substituents in analogs, enhancing electrophilic reactivity .
- Steric Hindrance : The bulkier iodine substituent may reduce reaction rates in sterically demanding transformations compared to smaller groups like chlorine .
- Biological Activity : Thiazole-based analogs (e.g., and ) are frequently employed in drug discovery due to their metabolic stability, whereas oxazole derivatives (like the target compound) are less explored but offer unique electronic profiles for catalysis .
Quantum Chemical Properties
Density Functional Theory (DFT) studies on related nitrile-containing heterocycles () reveal:
- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., iodine, CN) lower LUMO energies, increasing electrophilicity. For example, methyl 2-(4-methyl-2-oxochromen-7-yloxy)acetonitrile () has a HOMO-LUMO gap of ~4.5 eV, while iodine substitution likely reduces this gap further .
- Charge Distribution : The acetonitrile group in this compound polarizes electron density toward the nitrile moiety, facilitating nucleophilic attacks at the oxazole ring .
Reactivity in Condensation Reactions
Similar to arylhydrazononitriles (), the acetonitrile group in the target compound can participate in cycloaddition or condensation reactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
